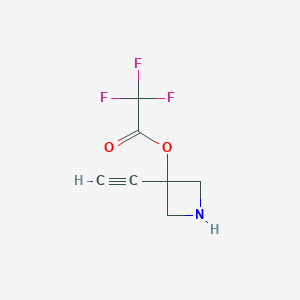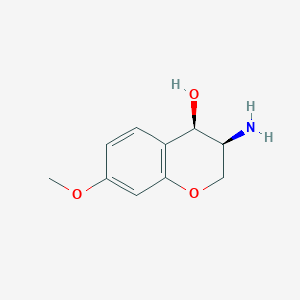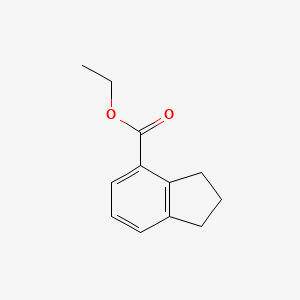
Ethyl 2,3-dihydro-1H-indene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester functional group attached to the fourth carbon of the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification followed by intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the cyclization step.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene ring to a fully saturated cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2,3-dihydro-1H-indene-4-carboxylic acid or 2,3-dihydro-1H-indene-4-one.
Reduction: Formation of ethyl 2,3-dihydro-1H-indene-4-methanol or 2,3-dihydroindane.
Substitution: Formation of halogenated derivatives such as ethyl 5-bromo-2,3-dihydro-1H-indene-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can be compared to other indene derivatives such as:
Indane: A simpler structure without the ester functional group.
2,3-Dihydro-1H-indene-1-carboxylate: Similar structure but with the ester group at a different position.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl ester.
Eigenschaften
CAS-Nummer |
105640-10-6 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
ethyl 2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
NWUBOFMDMPMARL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



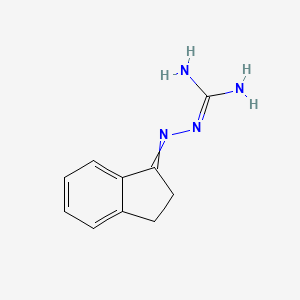


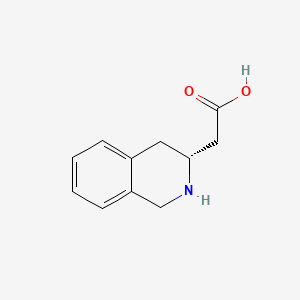

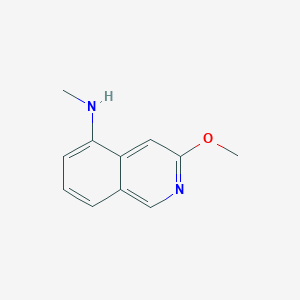
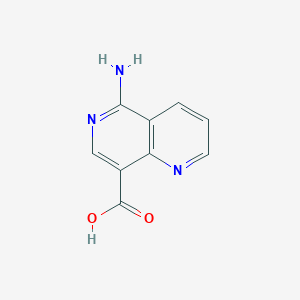


![4'-Chloro-7',8'-dihydro-5'h-spiro[cyclopropane-1,6'-quinazoline]](/img/structure/B11903879.png)
